1-Bromo-2-cyclopropoxy-4-fluorobenzene
Description
1-Bromo-2-cyclopropoxy-4-fluorobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 4, and a cyclopropoxy group (-O-cyclopropane) at position 2. This compound is notable for its structural complexity, combining electron-withdrawing halogens (Br, F) with a strained cyclopropane ring in the alkoxy substituent.
Properties
Molecular Formula |
C9H8BrFO |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-bromo-2-cyclopropyloxy-4-fluorobenzene |
InChI |
InChI=1S/C9H8BrFO/c10-8-4-1-6(11)5-9(8)12-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
DDWKPDDWQKXELH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
The reactivity and physical properties of bromo-fluoro benzene derivatives are heavily influenced by substituent electronic and steric effects. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparisons
Electronic and Steric Effects
Cyclopropoxy vs. Methoxy/Benzyloxy :
The cyclopropoxy group in this compound introduces significant ring strain, which can lower activation energy in ring-opening or substitution reactions compared to methoxy (in 4-Bromo-1-fluoro-2-methoxybenzene) or benzyloxy groups (in 1-Bromo-2-fluoro-4-phenylmethoxybenzene) . Methoxy groups are electron-donating via resonance, activating the aromatic ring toward electrophilic substitution, whereas cyclopropoxy’s strain may lead to unique reactivity patterns.- Nitro-Substituted Analogues: Compounds like 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene and 1-Bromo-4-fluoro-2-(4-nitrophenoxy)benzene exhibit strong electron-withdrawing effects from nitro groups. This directs incoming nucleophiles to specific positions (e.g., para to nitro) and increases oxidative stability but reduces solubility in nonpolar solvents.
Steric Hindrance :
The methyl group in 1-Bromo-4-fluoro-2-methylbenzene provides steric hindrance without electronic activation, contrasting with the bulkier cyclopropoxy group, which combines steric effects with electronic modulation.
Physical Properties and Stability
While specific data (e.g., melting points) are absent in the evidence, inferred trends include:
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